

# 4-(Trifluoromethyl)benzonitrile CAS number 455-18-5

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## Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzonitrile

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An In-depth Technical Guide to **4-(Trifluoromethyl)benzonitrile** (CAS 455-18-5)

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(Trifluoromethyl)benzonitrile**, a pivotal building block in modern organic synthesis. We will delve into its fundamental properties, explore robust synthetic methodologies, analyze its chemical reactivity, and highlight its critical applications in the pharmaceutical, agrochemical, and materials science sectors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile fluorinated intermediate.

## Introduction: The Strategic Importance of 4-(Trifluoromethyl)benzonitrile

**4-(Trifluoromethyl)benzonitrile**, also known as 4-cyanobenzotrifluoride, is an aromatic compound distinguished by two powerful functional groups: a nitrile ( $-C\equiv N$ ) and a trifluoromethyl ( $-CF_3$ ) group.<sup>[1]</sup> This unique combination makes it a highly valuable intermediate in synthetic chemistry.<sup>[2]</sup>

The trifluoromethyl group is a bioisostere of several functional groups and is renowned for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.<sup>[3][4][5]</sup> This makes it a highly sought-after moiety in drug discovery.<sup>[5]</sup> The nitrile group, a

versatile synthetic handle, can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, providing a gateway to diverse molecular architectures.<sup>[4][6][7]</sup> Consequently, **4-(Trifluoromethyl)benzonitrile** serves as a cornerstone for the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.<sup>[2][3][8]</sup>

## Physicochemical and Spectroscopic Profile

**4-(Trifluoromethyl)benzonitrile** typically appears as a low-melting solid or a colorless to pale yellow liquid.<sup>[1]</sup> Its polar nitrile group allows for solubility in various polar organic solvents.<sup>[1]</sup>

Property	Value	Reference(s)
CAS Number	455-18-5	<sup>[9]</sup>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>3</sub> N	<sup>[9]</sup>
Molecular Weight	171.12 g/mol	<sup>[9]</sup>
Appearance	Low melting solid	<sup>[3]</sup>
Melting Point	39-41 °C	
Boiling Point	80-81 °C at 20 mmHg	
Density	1.278 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.4583	
InChIKey	DRNJKRLQJRKMM-UHFFFAOYSA-N	<sup>[9]</sup>

Spectroscopic data for this compound is well-documented, with characteristic signals in NMR, IR, and mass spectrometry confirming its structure.<sup>[9][10]</sup>

## Synthesis Methodologies: Accessing the Core Scaffold

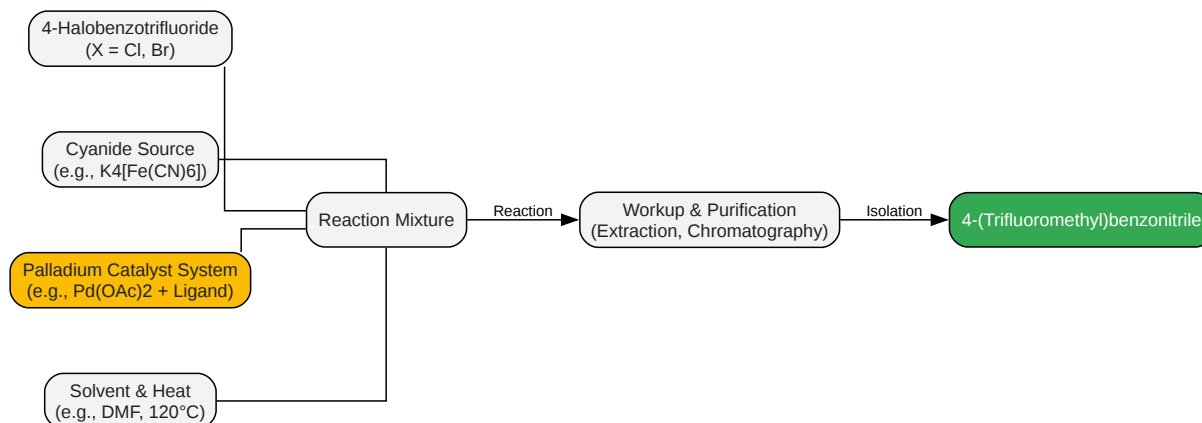
The most prevalent and industrially relevant method for synthesizing **4-(Trifluoromethyl)benzonitrile** is the transition metal-catalyzed cyanation of 4-

halobenzotrifluorides.[11][12] Palladium-catalyzed systems are particularly effective due to their high functional group tolerance and catalytic efficiency.[11]

## Palladium-Catalyzed Cyanation of Aryl Halides

This methodology involves the cross-coupling of an aryl halide (typically 4-chlorobenzotrifluoride or 4-bromobenzotrifluoride) with a cyanide source. The choice of cyanide source is critical, with a significant trend away from highly toxic reagents like NaCN or KCN towards safer, more stable alternatives.[13][14] Potassium ferrocyanide,  $K_4[Fe(CN)_6]$ , has emerged as an excellent, less toxic, and inexpensive cyanide source for this transformation.[11][13][14]

The catalytic cycle is believed to proceed via a standard Pd(0)/Pd(II) pathway involving oxidative addition, cyanide transfer, and reductive elimination.[12]



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Caption: General workflow for the palladium-catalyzed synthesis of **4-(Trifluoromethyl)benzonitrile**.

## Protocol: Palladium-Catalyzed Cyanation with Potassium Ferrocyanide

The following protocol is a representative, self-validating system grounded in established chemical principles for the cyanation of aryl halides.[\[11\]](#)[\[14\]](#)

### Materials:

- 4-Chlorobenzotrifluoride (1.0 eq)
- Anhydrous Potassium Ferrocyanide,  $K_4[Fe(CN)_6]$  (0.4 eq)
- Palladium Acetate,  $Pd(OAc)_2$  (0.02 eq)
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) (0.04 eq)
- Sodium Carbonate ( $Na_2CO_3$ ) (as base, 2.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous

### Procedure:

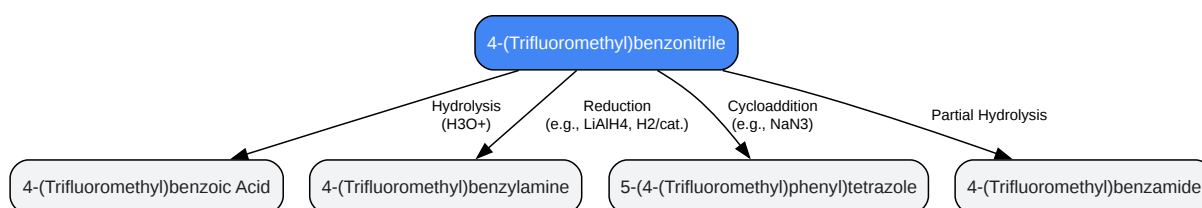
- Inert Atmosphere: To an oven-dried reaction vessel, add 4-chlorobenzotrifluoride, anhydrous potassium ferrocyanide, palladium acetate, XantPhos, and sodium carbonate.
- Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon). Add anhydrous DMF via syringe.
  - Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst. Anhydrous conditions prevent side reactions.
- Reaction: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
  - Causality: Heat is required to overcome the activation energy for the oxidative addition of the aryl chloride to the palladium center. The XantPhos ligand stabilizes the catalyst and facilitates the reductive elimination step.

- Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
- Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
- Washing: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield pure **4-(Trifluoromethyl)benzonitrile**.

## Chemical Reactivity and Synthetic Utility

The dual functionality of **4-(Trifluoromethyl)benzonitrile** provides a rich platform for synthetic transformations.

- Nitrile Group Transformations: The cyano group is a linchpin for diversification. It can be hydrolyzed to the corresponding carboxylic acid (4-(trifluoromethyl)benzoic acid), reduced to the benzylamine, or reacted with azides to form tetrazoles, among other reactions.<sup>[4][6]</sup> This versatility is fundamental to its role as a building block.
- Aromatic Ring Reactivity: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.<sup>[1][5]</sup> This electronic effect also influences the reactivity of the nitrile group and is a key consideration in multi-step syntheses.



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Caption: Key synthetic transformations of the nitrile group in **4-(Trifluoromethyl)benzonitrile**.

## Core Applications in Science and Industry

The unique properties imparted by the  $\text{-CF}_3$  group make this compound a high-value intermediate in several key industries.

### Pharmaceutical Development

This is the most significant area of application. **4-(Trifluoromethyl)benzonitrile** is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[\[3\]](#)[\[8\]](#)

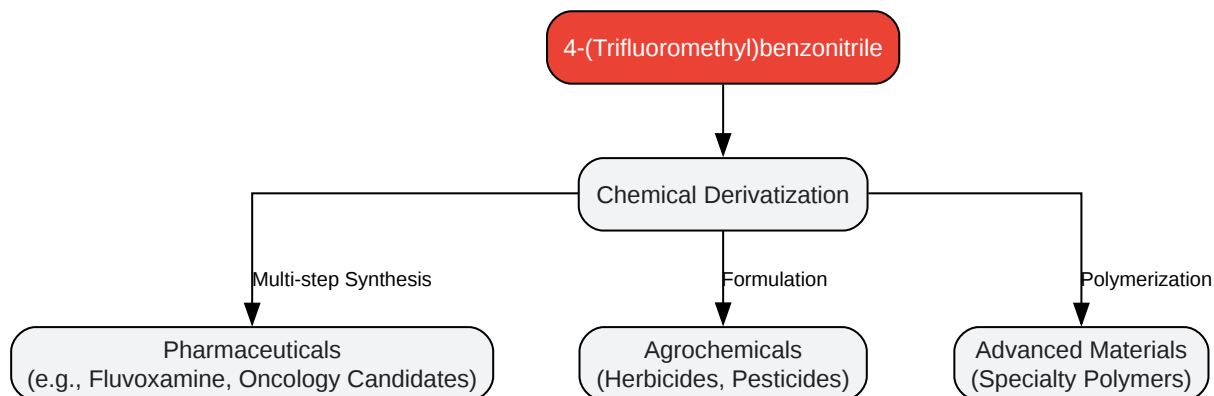
- **Key Intermediate:** It is a documented precursor in the synthesis of the antidepressant fluvoxamine.[\[15\]](#)[\[16\]](#)
- **Scaffold for Drug Discovery:** Its derivatives, such as 4-amino-2-(trifluoromethyl)benzonitrile, are crucial for building complex molecules targeting neurological disorders, cancers, and cardiovascular diseases.[\[3\]](#)[\[17\]](#)[\[18\]](#) The presence of the trifluoromethyl group often leads to drugs with improved efficacy and better bioavailability due to enhanced metabolic stability and membrane permeability.[\[5\]](#)[\[8\]](#)

### Agrochemicals

The compound is used in the formulation and synthesis of modern herbicides and pesticides.[\[1\]](#)[\[3\]](#)[\[14\]](#) The  $\text{-CF}_3$  group can enhance the potency and environmental persistence of the active ingredients, leading to improved crop yields.[\[3\]](#)

### Materials Science

In materials science, **4-(Trifluoromethyl)benzonitrile** is incorporated into advanced polymers and specialty materials.[\[2\]](#)[\[3\]](#) The trifluoromethyl moiety can impart desirable properties such as increased thermal stability, chemical resistance, and specific electronic characteristics to the final materials.[\[2\]](#)



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